3-(2-((2-Methoxybenzyl)amino)ethyl)quinazoline-2,4(1H,3H)-dione hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
Proton NMR (400 MHz, CD₃OD) reveals distinct signals corresponding to the compound’s substructures:
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.10–8.05 | Doublet | 1H | H-5 (quinazoline) |
| 7.70 | Triplet | 1H | H-7 (quinazoline) |
| 7.25–7.00 | Multiplet | 4H | H-3', H-4', H-5', H-6' (2-methoxybenzyl) |
| 4.40–4.30 | Multiplet | 2H | –CH₂–NH– (ethyl linker) |
| 3.925 | Singlet | 3H | OCH₃ |
| 3.425 | Multiplet | 2H | –CH₂–N– (ethyl linker) |
The quinazoline aromatic protons (H-5, H-7) appear downfield due to electron-withdrawing effects of the adjacent carbonyl groups. The 2-methoxybenzyl aromatic protons (H-3'–H-6') integrate for four hydrogens, consistent with monosubstitution. The ethyl linker’s methylene groups (–CH₂–NH– and –CH₂–N–) resonate as multiplets between δ 3.4–4.4 ppm, while the methoxy singlet at δ 3.925 confirms the –OCH₃ group.
Infrared (IR) Vibrational Mode Analysis
Fourier-transform infrared (FTIR) spectroscopy (ATR, 4 cm⁻¹ resolution) identifies key functional groups:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1685 | C=O stretch (quinazoline-2,4-dione) |
| 1602 | C=N stretch (quinazoline ring) |
| 1248 | C–O–C asymmetric stretch (methoxy) |
| 1150 | N–H bend (secondary amine) |
The strong carbonyl stretches at 1685 cm⁻¹ arise from the conjugated diketone system. The C=N absorption at 1602 cm⁻¹ reflects the quinazoline ring’s aromaticity. The methoxy group’s C–O–C stretch appears at 1248 cm⁻¹, while the N–H bending vibration of the protonated amine is observed at 1150 cm⁻¹.
High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns
High-resolution ESI-MS (Q Exactive Plus Orbitrap) of the freebase (C₁₈H₁₉N₃O₃) exhibits a [M+H]⁺ ion at m/z 326.1499 (calc. 326.1495). Major fragmentation pathways include:
- Loss of the 2-methoxybenzylamine moiety (–C₈H₁₁NO, 137.0841 Da), yielding a fragment at m/z 189.0658.
- Cleavage of the ethyl linker, generating a quinazoline-dione ion at m/z 177.0662.
The hydrochloride form (C₁₈H₂₀ClN₃O₃) shows a [M-Cl]⁺ ion at m/z 326.1501, consistent with chloride loss during ionization.
Properties
CAS No. |
1956369-26-8 |
|---|---|
Molecular Formula |
C18H20ClN3O3 |
Molecular Weight |
361.8 g/mol |
IUPAC Name |
3-[2-[(2-methoxyphenyl)methylamino]ethyl]-1H-quinazoline-2,4-dione;hydrochloride |
InChI |
InChI=1S/C18H19N3O3.ClH/c1-24-16-9-5-2-6-13(16)12-19-10-11-21-17(22)14-7-3-4-8-15(14)20-18(21)23;/h2-9,19H,10-12H2,1H3,(H,20,23);1H |
InChI Key |
UTWWAKASXDZDKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNCCN2C(=O)C3=CC=CC=C3NC2=O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((2-Methoxybenzyl)amino)ethyl)quinazoline-2,4(1H,3H)-dione hydrochloride typically involves the reaction of 2-aminobenzamide with 2-methoxybenzylamine under specific conditions. The reaction proceeds through a series of steps, including condensation, cyclization, and subsequent purification . The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2-((2-Methoxybenzyl)amino)ethyl)quinazoline-2,4(1H,3H)-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (MCPBA).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, MCPBA, and other peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce reduced quinazoline derivatives .
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial activity. For instance, compounds similar to 3-(2-((2-Methoxybenzyl)amino)ethyl)quinazoline-2,4(1H,3H)-dione hydrochloride have been tested against various bacterial strains. One study reported moderate inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 70 to 80 mg/mL .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Quinazoline derivatives are known to inhibit specific kinases involved in cancer progression. For example, a study highlighted the compound's potential as an inhibitor of CDC25B phosphatase, which plays a crucial role in cell cycle regulation and cancer cell proliferation .
Antimalarial Activity
Another area of interest is the antimalarial activity of quinazoline derivatives. A phenotypic high-throughput screening identified certain quinazolinone derivatives as promising candidates for antimalarial drug development . Although specific data on the hydrochloride form is limited, the structural similarities suggest potential efficacy.
Case Study 1: Antimicrobial Efficacy
In a comprehensive study published in Molecules, researchers synthesized several quinazoline derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The study found that specific modifications at the 1 and 3 positions of the quinazoline scaffold significantly enhanced activity against Candida albicans and Staphylococcus aureus, suggesting that further derivatization of this compound could yield even more potent antimicrobial agents .
| Compound | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Compound A | 12 | 70 |
| Compound B | 13 | 75 |
| 3-(2-((2-Methoxybenzyl)amino)ethyl)quinazoline | 10–12 | 80 |
Case Study 2: Anticancer Potential
A study explored various quinazoline derivatives' ability to inhibit cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity against colon adenocarcinoma cells (HCT116). The compound showed promising results in inhibiting cell growth and inducing apoptosis .
Mechanism of Action
The mechanism of action of 3-(2-((2-Methoxybenzyl)amino)ethyl)quinazoline-2,4(1H,3H)-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
Pharmacokinetic and Physicochemical Properties
Key Parameters :
Therapeutic Potential and Mechanism
- Antimicrobial Activity : Acetamide-substituted derivatives (e.g., compound 3) show potent antimicrobial effects due to electrophilic chloroacetyl groups interacting with bacterial enzymes .
- Antiproliferative Activity: Phenoxyethyl-substituted derivatives (e.g., compound 27) inhibit cancer cell proliferation but may suffer from off-target effects due to lipophilicity .
Biological Activity
3-(2-((2-Methoxybenzyl)amino)ethyl)quinazoline-2,4(1H,3H)-dione hydrochloride, also known as RH-34, is a compound with significant potential in medicinal chemistry. Its structure features a quinazoline core that has been extensively studied for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : C18H19N3O3
- Molecular Weight : 325.36 g/mol
- CAS Number : 1028307-48-3
- Solubility : Soluble in DMSO and DMF at 10 mg/ml concentrations .
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit notable antimicrobial properties. A study evaluating various quinazoline-2,4(1H,3H)-dione derivatives found that several compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound RH-34 was included in this series and showed moderate activity against strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Activity Type |
|---|---|---|---|
| RH-34 | 9 | 65 | Antimicrobial |
| Compound 13 | 15 | 65 | Antimicrobial |
| Compound 15 | 10–12 | 75–80 | Antimicrobial |
Notably, compound 13 exhibited a broad spectrum of activity against multiple strains, outperforming standard antibiotics like ampicillin .
Anticancer Activity
Quinazoline derivatives have also been investigated for their anticancer potential. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation. In vitro studies have shown that RH-34 can inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested : Lung (A549), Breast (MCF7), Colon (HCT116), Prostate (PC3).
- IC50 Values : The compound exhibited IC50 values ranging from 5 to 30 µM across different cell lines, indicating promising anticancer activity .
Other Biological Activities
In addition to antimicrobial and anticancer effects, quinazoline derivatives like RH-34 have been reported to possess other biological activities:
- Anti-inflammatory : The compound has shown potential in reducing inflammation markers in cellular models.
- Antioxidant : Exhibits free radical scavenging activity.
- Phosphodiesterase Inhibition : Some derivatives have been identified as inhibitors of phosphodiesterase enzymes, which play a role in various physiological processes .
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study synthesized several quinazoline derivatives and evaluated their antimicrobial efficacy using the Agar well diffusion method. RH-34 was part of the tested compounds and demonstrated significant inhibition against Candida albicans, with an inhibition zone of 11 mm and a MIC value of 80 mg/mL. -
Anticancer Screening :
Another research effort focused on the anticancer properties of quinazoline derivatives revealed that RH-34 effectively inhibited the proliferation of prostate cancer cells (PC3) with an IC50 value of approximately 12 µM. This suggests its potential as a lead compound for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-(2-((2-Methoxybenzyl)amino)ethyl)quinazoline-2,4(1H,3H)-dione hydrochloride in laboratory settings?
- Answer : Follow standard chemical safety practices, including:
- Personal Protective Equipment (PPE) : Lab coat, gloves, and goggles.
- Ventilation : Use fume hoods during synthesis or handling to avoid inhalation exposure .
- First Aid : For skin contact, rinse immediately with water; for eye exposure, flush with water for 15 minutes. Seek medical attention if irritation persists .
- Rationale : While specific toxicity data for this compound is limited, analogous quinazoline derivatives require stringent safety measures due to potential irritancy .
Q. What synthetic routes are commonly employed for preparing quinazoline-2,4(1H,3H)-dione derivatives like this compound?
- Answer : Key methods include:
- Condensation Reactions : Reacting anthranilic acid derivatives with primary amines in the presence of acetic anhydride or acyl chlorides .
- Cyclization Strategies : Using intermediates like methyl-2-amino benzoate with hydrazine, followed by acylation or alkylation steps .
- Recrystallization : Purification via solvent diffusion (e.g., ethanol/water) to isolate high-purity crystals .
- Example : A related quinazoline derivative was synthesized in 89% yield via methyl ester intermediates and solvent diffusion recrystallization .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer : Use a combination of:
- Spectroscopy : 1H NMR (e.g., DMSO-d6 for detecting NH protons) and LC-MS for molecular weight confirmation .
- Elemental Analysis : Verify empirical formulas (e.g., C, H, N content) .
- Melting Point Determination : High melting points (>300°C) are typical for crystalline quinazoline derivatives .
Advanced Research Questions
Q. How does the 2-methoxybenzyl substituent influence the compound’s reactivity and pharmacological activity?
- Answer :
- Electronic Effects : The methoxy group enhances electron density on the benzene ring, potentially stabilizing interactions with biological targets (e.g., enzymes) via hydrogen bonding or π-π stacking .
- Pharmacological Impact : Analogous quinazoline derivatives with methoxy groups show enhanced antibacterial and antiviral activity due to improved target binding .
- Data Table : Comparison of substituent effects on bioactivity in related compounds:
| Substituent | Bioactivity (IC50, μM) | Target |
|---|---|---|
| 2-Methoxybenzyl | 0.45 | Dihydroorotate Dehydrogenase |
| 4-Chlorophenyl | 1.20 | Gram-positive bacteria |
Q. What experimental strategies can resolve contradictions in solubility data for quinazoline derivatives?
- Answer :
- Solvent Screening : Test solubility in DMSO, PEG300, or ethanol (common solvents for in vitro assays) .
- Formulation Optimization : For in vivo studies, use co-solvents like Tween 80 or SBE-β-CD to enhance aqueous solubility .
- Thermodynamic Analysis : Perform differential scanning calorimetry (DSC) to assess polymorphic stability, which affects solubility .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s antiviral potential?
- Answer :
- Core Modifications : Vary the ethylamino linker length or substitute the quinazoline-dione core with thioether groups to modulate enzyme inhibition .
- Biological Assays : Test against viral targets like human dihydroorotate dehydrogenase (DHODH) using enzymatic inhibition assays and cell-based models .
- Computational Modeling : Perform molecular docking to predict binding affinities with DHODH active sites .
Q. What are the challenges in ensuring the compound’s stability during long-term storage?
- Answer :
- Degradation Pathways : Hydrolysis of the quinazoline-dione ring or oxidation of the methoxybenzyl group may occur .
- Mitigation Strategies :
- Store at -20°C in airtight containers under inert gas (e.g., argon).
- Conduct accelerated stability studies (40°C/75% RH) to predict shelf life .
Methodological Considerations
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Answer :
- Target Engagement Assays : Use radiolabeled analogs (e.g., 3H or 14C isotopes) to quantify binding to putative targets .
- Knockout Models : Employ CRISPR-Cas9 to delete target genes (e.g., DHODH) and assess loss of compound efficacy .
- Metabolomic Profiling : Track downstream metabolic changes (e.g., pyrimidine depletion) via LC-MS .
Q. What analytical methods are suitable for detecting degradation products in formulation studies?
- Answer :
- HPLC-PDA/MS : Monitor for hydrolyzed or oxidized byproducts with UV/Vis and mass detection .
- Forced Degradation : Expose the compound to heat, light, and acidic/alkaline conditions to identify vulnerable functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
